molecular formula C4H3ClN2O2S B15060146 Pyridazine-3-sulfonyl chloride

Pyridazine-3-sulfonyl chloride

Cat. No.: B15060146
M. Wt: 178.60 g/mol
InChI Key: MSSLJJMXLXDSTA-UHFFFAOYSA-N
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Description

Pyridazine-3-sulfonyl chloride is a chemical compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, agrochemicals, and material sciences. Pyridazine derivatives are known for their wide range of biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the diazotization of 3-aminopyridine followed by sulfonyl chlorination. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes using microchannel reactors. This method enhances reaction efficiency and safety by allowing precise control over reaction conditions and minimizing the risk of hazardous by-products .

Mechanism of Action

The mechanism of action of pyridazine-3-sulfonyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby altering their function. The specific molecular targets and pathways involved depend on the nature of the substituents on the pyridazine ring and the biological context .

Comparison with Similar Compounds

  • Pyridazine-3-sulfonic acid
  • Pyridazine-3-sulfonyl amide
  • Pyridazine-4-sulfonyl chloride

Comparison: Pyridazine-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. Compared to pyridazine-3-sulfonic acid and pyridazine-3-sulfonyl amide, the sulfonyl chloride derivative is more reactive, making it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

pyridazine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSLJJMXLXDSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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